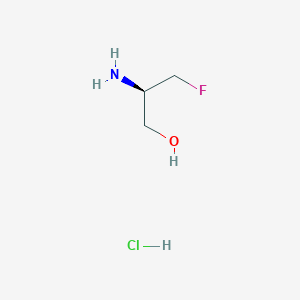

(R)-2-Amino-3-fluoropropan-1-ol hydrochloride

CAS No.: 2242468-89-7

Cat. No.: VC7390105

Molecular Formula: C3H9ClFNO

Molecular Weight: 129.56

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 2242468-89-7 |

|---|---|

| Molecular Formula | C3H9ClFNO |

| Molecular Weight | 129.56 |

| IUPAC Name | (2R)-2-amino-3-fluoropropan-1-ol;hydrochloride |

| Standard InChI | InChI=1S/C3H8FNO.ClH/c4-1-3(5)2-6;/h3,6H,1-2,5H2;1H/t3-;/m0./s1 |

| Standard InChI Key | YRUKCMQZXUNXTL-DFWYDOINSA-N |

| SMILES | C(C(CF)N)O.Cl |

Introduction

Chemical Identity and Structural Features

Molecular Architecture

(R)-2-Amino-3-fluoropropan-1-ol hydrochloride consists of a three-carbon chain with functional groups at each position:

-

Amino group (-NH₂) at the second carbon

-

Fluorine atom (-F) at the third carbon

-

Hydroxyl group (-OH) at the first carbon

-

Hydrochloride salt stabilizing the amino group.

The compound’s chiral center at C2 dictates its (R)-configuration, which is critical for interactions with biological targets. The fluorine atom introduces electronegativity and metabolic stability, while the hydroxyl and amino groups enable hydrogen bonding and solubility in polar solvents .

Table 1: Key Molecular Descriptors

Synthesis and Manufacturing

Stereoselective Synthesis

Industrial production relies on enantioselective methods to achieve high optical purity:

-

Asymmetric Catalysis: Using chiral catalysts to reduce fluorinated ketones, yielding the (R)-enantiomer with >98% enantiomeric excess (ee).

-

Resolution Techniques: Diastereomeric salt formation with chiral acids (e.g., tartaric acid) to separate enantiomers.

Alternative Routes

-

Fluorinated Hemiacetal Intermediates: Reaction of fluorinated hemiacetals with ammonia derivatives, followed by hydrochloric acid quenching.

-

Aldehyde Amination: Reductive amination of 3-fluoropropanal with hydroxylamine, though this method yields lower ee without chiral auxiliaries.

Table 2: Synthetic Pathways Comparison

| Method | Yield (%) | Enantiomeric Excess (%) | Scalability |

|---|---|---|---|

| Asymmetric Catalysis | 75–85 | 98–99 | High |

| Diastereomeric Resolution | 60–70 | 99.5 | Moderate |

| Hemiacetal Route | 50–65 | 90–95 | Low |

Physicochemical Properties

Thermal and Solubility Characteristics

The compound is a white crystalline powder with:

-

Melting Point: 180–185°C (decomposition observed above 190°C) .

-

Solubility: >50 mg/mL in water, 10–20 mg/mL in ethanol, and <5 mg/mL in nonpolar solvents .

Spectroscopic Data

-

IR Spectroscopy: Peaks at 3350 cm⁻¹ (N-H stretch), 1620 cm⁻¹ (C-F stretch), and 1100 cm⁻¹ (C-O stretch).

-

NMR (¹H): δ 3.8 ppm (CH₂OH), δ 3.2 ppm (CHNH₂), δ 4.5 ppm (CH₂F, J = 47 Hz).

Applications in Pharmaceutical Research

Drug Discovery

The compound’s scaffold is integral to:

-

Protease Inhibitors: Fluorine enhances binding to serine hydrolases, as seen in antiviral drug candidates.

-

Anticancer Agents: Amino alcohol moieties chelate metal ions in kinase inhibitors .

-

Prodrugs: Hydroxyl group facilitates esterification for controlled release.

Synthetic Chemistry

-

Fluorinated Building Blocks: Used to synthesize β-fluoroamines and fluorinated ethers .

-

Chiral Auxiliaries: Induces asymmetry in Diels-Alder and Michael addition reactions.

Future Research Directions

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume